Product packaging for 1-phenyl-1H-pyrazole-3,5-diamine(Cat. No.:CAS No. 7369-20-2)

1-phenyl-1H-pyrazole-3,5-diamine

Cat. No.: B8812439
CAS No.: 7369-20-2
M. Wt: 174.20 g/mol
InChI Key: KZRRQBFGCARAFN-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazole-3,5-diamine (CAS 7369-20-2) is a high-purity chemical building block for proteomics and pharmaceutical research. This compound serves as a key synthetic intermediate for developing novel therapeutic agents due to the versatile pharmacological profile of the pyrazole scaffold. Key Research Applications: Antitubercular Agent Development: This compound and its derivatives are prominent in the search for new treatments for multidrug-resistant tuberculosis (TB). Research demonstrates its efficacy against Mycobacterium tuberculosis H37Rv strains, showing excellent activity in vitro . Anticancer Research: The pyrazole core is a fertile template in medicinal chemistry. Derivatives of this compound have been synthesized and evaluated for cytotoxic activity, with studies showing promise against various cancer cell lines, including leukemia and lung cancer . The mechanism of action may involve kinase inhibition or induction of apoptosis. Antioxidant and Anti-inflammatory Studies: Pyrazole hybrids are investigated for their potent antioxidant activity, acting as radical scavengers and inhibitors of pro-oxidative enzymes like 15-lipoxygenase (15-LOX), which is implicated in oxidative stress and neurodegenerative diseases . Antimicrobial and Material Science: This diamine is utilized in creating azo-Schiff base ligands for coordination chemistry and in grafting onto materials like multiwalled carbon nanotubes (MWCNTs) to develop surfaces with enhanced antibacterial properties . Handling and Storage: For prolonged stability, store sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N4 B8812439 1-phenyl-1H-pyrazole-3,5-diamine CAS No. 7369-20-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7369-20-2

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

1-phenylpyrazole-3,5-diamine

InChI

InChI=1S/C9H10N4/c10-8-6-9(11)13(12-8)7-4-2-1-3-5-7/h1-6H,11H2,(H2,10,12)

InChI Key

KZRRQBFGCARAFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)N)N

Origin of Product

United States

Spectroscopic and Structural Elucidation of 1 Phenyl 1h Pyrazole 3,5 Diamine Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), offer detailed insights into the connectivity, functional groups, and electronic properties of 1-phenyl-1H-pyrazole-3,5-diamine analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the structural integrity of pyrazole (B372694) derivatives by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. researchgate.netgsu.edu

In the ¹H-NMR spectra of this compound analogues, characteristic signals corresponding to the protons of the pyrazole ring, the phenyl group, and any substituents can be observed and assigned. mdpi.com For instance, in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the pyrazole ring protons appear at chemical shifts of 7.65, 7.53, and 6.27 ppm. mdpi.com The protons of the phenyl group typically resonate in the aromatic region, as seen in the multiplet at δ 7.46-7.33 ppm for 3,5-dimethyl-1-phenyl-1H-pyrazole. rsc.org The presence of amino groups is often indicated by broad singlets, which can be confirmed by D₂O exchange.

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton. gsu.edu The chemical shifts of the carbon atoms in the pyrazole and phenyl rings are diagnostic. For example, in 3,5-dimethyl-1-phenyl-1H-pyrazole, the pyrazole ring carbons appear at δ 148.1, 139.4, and 106.4 ppm. rsc.org The presence of specific functional groups is also evident in the ¹³C-NMR spectrum; for example, a carbonyl group in an analogue was observed at 194.7 ppm. mdpi.com The analysis of substituent effects on the chemical shifts in the pyrazole ring can also provide valuable structural information. gsu.edu

Table 1: ¹H-NMR and ¹³C-NMR Data for Selected 1-phenyl-1H-pyrazole Analogues

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Reference
1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one Pyrazole: 7.65, 7.53, 6.27; Phenyl: 8.00-7.44; CH: 7.17; CH₂: 4.39 Pyrazole: 140.3, 128.2, 106.6; Phenyl: 135.9, 133.7, 129.1, 128.7; C=O: 194.7; CH: 71.3; CH₂: 42.2 mdpi.com
3,5-dimethyl-1-phenyl-1H-pyrazole Pyrazole H-4: 5.90; Phenyl: 7.46-7.19; CH₃: 2.25 Pyrazole C-3/5: 148.1, 139.4; Pyrazole C-4: 106.4; Phenyl: 138.4, 128.3, 126.4, 124.0; CH₃: 12.9, 11.8 rsc.org
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile Phenyl: 7.62, 7.11; Aryl: 7.40-7.28 Pyrazole: 153.12, 144.40, 120.33, 112.79; Phenyl: 135.81, 129.31, 127.25; Aryl: 142.44, 133.90, 130.91, 129.46, 128.81, 128.33 rsc.org
4-(5-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-3-yl)-phenol Pyrazole-H: 8.59; Aromatic-H: 6.75-7.65; OH: 9.80; OCH₃: 3.70, 3.75 Not explicitly detailed in the provided text. tsijournals.com

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. mdpi.comnih.gov In the context of this compound and its analogues, IR spectra provide clear evidence for the presence of N-H, C-N, C=C, and aromatic C-H bonds.

The N-H stretching vibrations of the amino groups are typically observed as one or more bands in the region of 3400-3200 cm⁻¹. rsc.orgnih.gov For example, in a series of 5-amino-1H-pyrazole-5-carbonitriles, characteristic bands for the amino group were found between 3479 and 3196 cm⁻¹. rsc.org The C-N stretching vibrations usually appear in the 1350-1000 cm⁻¹ range.

The stretching vibrations of the C=C and C=N bonds within the pyrazole and phenyl rings are found in the 1650-1450 cm⁻¹ region. mdpi.comderpharmachemica.com For instance, the IR spectrum of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one showed bands at 1615 and 1570 cm⁻¹ corresponding to C=N and C=C bonds. mdpi.com Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C-H bending vibrations appear at lower wavenumbers. The presence of a cyano group (C≡N) in an analogue gives a sharp, intense band around 2210 cm⁻¹. rsc.org

Table 2: Characteristic IR Absorption Frequencies for 1-phenyl-1H-pyrazole Analogues

Functional Group Wavenumber (cm⁻¹) Compound Example Reference
N-H stretch (amine) 3479, 3368, 3347, 3233 5-amino-3-aryl-1-phenyl-1H-pyrazole-4-carbonitrile rsc.org
Aromatic C-H stretch ~3055 5-amino-3-aryl-1-phenyl-1H-pyrazole-4-carbonitrile rsc.org
C≡N stretch (nitrile) 2210 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile rsc.org
C=O stretch (ketone) 1663 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one mdpi.com
C=N, C=C stretch 1615, 1570 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound analogues, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (like π and n orbitals) to higher energy anti-bonding orbitals (π*). scispace.com

The UV-Vis spectra of these compounds typically show absorption bands corresponding to π → π* transitions of the pyrazole and phenyl rings. researchgate.net The position and intensity of these bands can be influenced by the substituents on the rings and the solvent used. For example, the gas-phase UV absorption spectrum of pyrazole itself is dominated by a π → π* transition around 206 nm. researchgate.net In more complex analogues, such as (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, electronic transitions can be observed at longer wavelengths, with theoretical calculations showing absorptions around 284 nm and 279 nm. scispace.com The solvent polarity can also cause a shift in the absorption maxima (solvatochromism). scispace.com

Mass Spectrometry (MS and HRMS) for Molecular Weight Determination

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. mdpi.comrsc.orgrsc.org In both low-resolution (MS) and high-resolution mass spectrometry (HRMS), the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For this compound and its analogues, the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ in the mass spectrum confirms the molecular weight of the synthesized compound. rsc.org For example, the mass spectrum of 3,5-dimethyl-1-phenyl-1H-pyrazole shows a molecular ion peak at m/z = 173 [M+H]⁺. rsc.org High-resolution mass spectrometry can provide the exact mass of the molecule, which allows for the determination of its elemental formula. This is a powerful tool for confirming the identity of a newly synthesized compound. researchgate.net Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Analysis

For instance, the crystal structure of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one was determined, revealing a monoclinic crystal system with space group P2₁/c. mdpi.com The analysis provided detailed information on the unit cell dimensions (a = 14.6160(7) Å, b = 9.0561(4) Å, c = 10.4156(4) Å) and the spatial arrangement of the atoms. mdpi.com Similarly, the crystal structure of N-(5-Phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine showed that the phenyl and pyrazole rings are nearly coplanar, with a dihedral angle of only 3.68 (11)°. nih.gov The crystal packing is often stabilized by intermolecular hydrogen bonds, which can form two- or three-dimensional networks. nih.gov

Analysis of Crystal Packing and Supramolecular Synthons

The solid-state architecture of this compound analogues is dictated by a complex interplay of intermolecular interactions, which guide the molecules into well-defined crystal packing arrangements. The study of these arrangements and the recurring interaction patterns, known as supramolecular synthons, is crucial for understanding and engineering the properties of these materials. Single-crystal X-ray diffraction has been an indispensable tool in elucidating these structures.

In many pyrazole derivatives, hydrogen bonding is a dominant force in crystal assembly. For instance, in the crystal structures of several pyrazolone (B3327878) derivatives, molecules are linked by an elaborate system of N-H···O hydrogen bonds. spast.org Specifically for N-H pyrazoles, which are capable of annular tautomerism, hydrogen bonding often involves the pyrazole ring's N-H group acting as a donor and the sp² nitrogen atom of an adjacent molecule acting as an acceptor. This can lead to the formation of various motifs, including catemers (chains) and cyclic assemblies. In the crystal structure of 3,5-diamino-4-benzyl-1H-pyrazole, the pyrazole N-H protons act as donors in N-H⋯π hydrogen bonds with neighboring pyrazole rings, while the amino (NH₂) protons form N-H⋯N hydrogen bonds with adjacent pyrazoles and other amino groups. nih.gov Similarly, the structure of 1-phenyl-1H-pyrazol-3-ol is characterized by dimers formed through strong O-H···N hydrogen bonds in the solid state. mdpi.com

The nature of substituents on the pyrazole ring significantly influences the resulting supramolecular structure. In a series of 3(5)-disubstituted-1H-pyrazoles, compounds with methyl and amino groups were found to form different hydrogen bonding patterns than those with a nitro group. mdpi.comnih.gov For example, methyl 3-nitro-1H-pyrazole-5-carboxylate forms a linear association stabilized by N-H···O hydrogen bonds between the pyrazole N-H and the carbonyl oxygen of the ester group. nih.gov

Beyond hydrogen bonding, π-π stacking interactions are also frequently observed, particularly when aromatic rings like phenyl groups are present. These interactions contribute to the stabilization of the crystal lattice. In one 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole derivative, π-π contacts were observed between phenyl groups of neighboring molecules and also between the different aromatic systems within the structure, with centroid-centroid distances around 3.6 Å. cardiff.ac.uk However, the presence of bulky substituents can prevent such interactions. A study of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes showed that these molecules did not form the expected planar stacking columns, instead adopting twisted or calyx-like conformations in the solid state. nih.govmdpi.comnih.gov

A summary of common supramolecular synthons in pyrazole analogues is presented below.

Interaction Type Resulting Motif / Description Example Compound(s) Citation(s)
N-H···O Hydrogen BondLinks molecules into an elaborate system.(Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one spast.org
O-H···N Hydrogen BondForms stable dimers in the solid state.1-phenyl-1H-pyrazol-3-ol mdpi.com
N-H···N Hydrogen BondForms catemers (chains) or cyclic trimers.4-Bromo-3-phenylpyrazole, 3,5-diamino-4-benzyl-1H-pyrazole nih.govfu-berlin.de
N-H···π Hydrogen BondPyrazole N-H interacts with the π-system of a neighboring pyrazole ring.3,5-diamino-4-benzyl-1H-pyrazole nih.gov
π-π StackingParallel stacking of aromatic rings (phenyl, thiophenyl).1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide cardiff.ac.uk

Tautomerism and Isomerism Studies

Prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, including analogues of this compound. This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring (annular tautomerism) or between the ring and a substituent. The resulting equilibrium between tautomeric forms is sensitive to the compound's physical state, solvent, temperature, and the electronic nature of its substituents. nih.gov

The existence and relative stability of different tautomeric forms have been rigorously investigated through various experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.commdpi.com

X-ray crystal structure analysis provides unambiguous evidence for the tautomeric form present in the solid state. For example, an investigation of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it crystallizes exclusively as the 1-phenyl-1H-pyrazol-3-ol tautomer, forming distinct dimers. mdpi.com Similarly, crystallographic studies on a series of 3(5)-disubstituted-1H-pyrazoles showed that the preferred tautomer in the crystal depends on the substituents. mdpi.comnih.gov Compounds with electron-donating methyl or amino groups favored the tautomer where the ester or amide group was at position 3, whereas compounds with an electron-withdrawing nitro group existed as the 5-substituted tautomer. mdpi.comnih.gov

In solution, the situation is more complex as multiple tautomers can coexist in equilibrium. NMR spectroscopy is the most powerful tool for studying these equilibria. nih.govbohrium.com By comparing the NMR spectra of a tautomeric compound with those of "fixed" derivatives (where the mobile proton is replaced by a group like methyl), researchers can identify the predominant species in solution. mdpi.com For 1-phenyl-3-methyl-5-pyrazolone, NMR studies showed it exists mainly in the CH-form in chloroform, but as a mixture of OH, CH, and NH tautomers in DMSO-d6, demonstrating the profound effect of the solvent. researchgate.net Low-temperature NMR experiments can slow the rate of proton exchange between tautomers, allowing for the direct observation and integration of signals from individual tautomers and the calculation of equilibrium constants. fu-berlin.de

Different tautomers possess distinct electronic environments, which give rise to unique spectroscopic signatures, especially in NMR and IR spectroscopy. These signatures are key to identifying the forms present and quantifying their equilibrium.

NMR Spectroscopy is particularly sensitive to the structural changes associated with tautomerism. bohrium.com The chemical shifts of the pyrazole ring carbons and protons are highly indicative of the tautomeric state. nih.gov For 1-phenyl-1H-pyrazol-3-ol, the ¹³C and ¹⁵N NMR chemical shifts in solution were compared to those of its fixed methoxy (B1213986) (OH-form) and N-methyl (NH-form) analogues. mdpi.com The close correspondence of the chemical shifts of the parent compound in CDCl₃ to its O-acetylated derivative confirmed the predominance of the OH-form. In contrast, the shift to different values in DMSO-d₆ indicated a change in the tautomeric or solvation state. mdpi.com The solvent-dependent equilibrium is a common feature; for example, 1-phenyl-3-methyl-5-pyrazolone shows signals corresponding only to the CH-form in CDCl₃, while in DMSO-d₆, distinct sets of signals for the OH, CH, and NH forms appear, allowing for their quantification. researchgate.net

The following table summarizes the solvent-dependent tautomerism of a pyrazolone analogue as observed by ¹³C NMR.

Compound Solvent Predominant Tautomer(s) Key ¹³C NMR Signals (ppm) Citation
1-phenyl-3-methyl-5-pyrazoloneCDCl₃CH-formSignals corresponding to the CH-form are exclusively observed. researchgate.net
1-phenyl-3-methyl-5-pyrazoloneDMSO-d₆Mixture of OH, CH, and NH formsSignals for all three tautomers are present and can be integrated to find their relative proportions. researchgate.net
1-phenyl-1H-pyrazol-3-olCDCl₃OH-form (dimer)C3: 164.0, C4: 94.2, C5: 129.1 mdpi.com
1-phenyl-1H-pyrazol-3-olDMSO-d₆OH-form (monomer)C3: 162.2, C4: 92.7, C5: 129.5 mdpi.com

Infrared (IR) Spectroscopy can also detect tautomeric equilibria. In the gas phase, IR spectroscopy has been used to identify equilibria between monomers, dimers, and trimers of pyrazole-based compounds. nih.gov In solution, FT-IR spectra of certain disubstituted pyrazoles have shown equilibria that were attributed to conformational changes of the substituents, which are linked to the tautomeric state of the pyrazole ring. mdpi.comresearchgate.net

Theoretical and Computational Investigations of 1 Phenyl 1h Pyrazole 3,5 Diamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the intrinsic properties of 1-phenyl-1H-pyrazole-3,5-diamine and its derivatives.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has been employed to investigate the molecular geometry and electronic structure of this compound, often in the context of studies on its azo-substituted derivatives. turcmos.comyok.gov.tr These calculations are typically performed to obtain the ground-state optimized geometries of the molecules. turcmos.com For instance, theoretical investigations have been conducted on Schiff bases derived from compounds like (E)-1-phenyl-4-(phenyldiazenyl)-1H-pyrazole-3,5-diamine. turcmos.comyok.gov.tr Such studies provide a foundational understanding of the molecule's three-dimensional conformation, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding its reactivity and interactions.

In related research on bis azo dyes derived from similar pyrazole (B372694) precursors, DFT calculations using the 6-31G(d,p) basis set were used to determine the molecular structures. nih.gov These computational models help to analyze the planarity and aromaticity of the pyrazole ring system, which consists of alternating double and single bonds. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electrochemical Parameters

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. For derivatives of this compound, DFT has been used to calculate HOMO and LUMO energies. yok.gov.tr The energy gap between these orbitals (ΔE) is a key parameter; a smaller gap generally indicates higher chemical reactivity. nih.gov

These calculations are often extended to determine various electrochemical parameters that describe the molecule's behavior in chemical reactions. Based on the HOMO and LUMO energy values, global reactivity descriptors can be calculated, as shown in the table below.

Electrochemical ParameterDescription
Chemical Hardness (η) Measures the resistance to change in electron distribution or charge transfer. A lower value suggests higher reactivity.
Chemical Softness (σ) The reciprocal of chemical hardness, indicating a molecule's capacity to receive electrons.
Electronegativity (χ) Measures the power of an atom or group to attract electrons towards itself.
Electrophilicity Index (ω) A measure of the energy lowering of a molecule when it accepts electrons from the environment.

Table 1: Electrochemical parameters derived from HOMO-LUMO energy calculations.

Studies on related azo dyes have used these parameters to predict dyeing efficiency, where a lower HOMO-LUMO gap and higher softness are associated with stronger dyeing capabilities. nih.gov

Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR, Vibrational Frequencies)

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. For derivatives of this compound, DFT has been utilized to calculate vibrational frequencies (IR), UV-Vis spectra, and NMR chemical shifts. turcmos.comyok.gov.tr These theoretical predictions are then compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. yok.gov.trnih.gov

For example, in the study of novel bis azo dyes, experimental IR spectra were compared with DFT calculations to confirm the formation of the pyrazole ring, evidenced by the disappearance of nitrile (-CN) stretching vibrations and the appearance of amine (NH₂) stretches. nih.gov Similarly, calculated IR spectra for related pyrazole Schiff bases have been used to analyze their structural properties. yok.gov.tr Experimental data for this compound itself shows characteristic IR peaks for NH₂ groups (~3340 cm⁻¹) and C=N bonds (~1625 cm⁻¹), with a UV absorption maximum (λmax) recorded at 458 nm in DMF. nih.gov

Molecular Modeling and Simulation

Beyond quantum chemical calculations of single molecules, molecular modeling techniques are used to explore how substituted this compound derivatives interact with their environment, particularly with biological macromolecules.

Structure-Property/Interaction Relationship Studies of Substituted this compound

Understanding the relationship between a molecule's structure and its properties or interactions is a cornerstone of rational drug design and materials science. For pyrazole derivatives, studies have focused on how different substituents on the pyrazole core influence their biological activity. nih.gov For example, research on pyrazole-based inhibitors has shown that the introduction of specific substituents can significantly affect their potency and selectivity against target enzymes. nih.gov In the case of azo derivatives of this compound, structure-activity relationship studies have suggested that compounds with electron-withdrawing substituents tend to be more potent than those with electron-donating groups. nih.gov

Molecular Docking Methodologies for Ligand-Biomolecule Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to understand and predict the interactions between potential drug candidates and their biological targets.

Derivatives of this compound have been the subject of such investigations. In one study, azo-substituted derivatives were investigated as potential anticancer agents through molecular docking into the active site of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy. nih.govscribd.com Similarly, pyrazole derivatives grafted onto multiwalled carbon nanotubes, including those derived from this compound, were subjected to molecular docking studies to investigate their interactions with the enzyme Farnesyl pyrophosphate synthase (FPPS), a target for antimicrobial agents. nih.gov These docking simulations help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rationale for the observed biological activity and guiding further optimization. nih.gov

Computational Studies of Solvatochromism

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change is due to the differential solvation of the ground and excited electronic states of the molecule. Computational studies are instrumental in understanding and predicting the solvatochromic behavior of molecules like this compound. These studies typically involve quantum mechanical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), to model the electronic transitions of the molecule in various solvent environments.

While specific computational studies on the solvatochromism of this compound are not extensively documented in publicly available literature, research on structurally related phenylpyrazole derivatives provides valuable insights. For instance, studies on other donor-acceptor chromophores demonstrate that the position and nature of substituent groups significantly influence their photophysical properties. rsc.org

Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the solvent's effect on the electronic absorption spectra. These models treat the solvent as a continuous dielectric medium, allowing for the calculation of the solute's electronic structure in the presence of the solvent's electric field.

A typical computational workflow to study the solvatochromism of a compound like this compound would involve:

Geometry Optimization: The molecule's geometry is optimized in the ground state in both the gas phase and in different solvents.

Excitation Energy Calculation: TD-DFT is used to calculate the vertical excitation energies, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

Analysis of Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are analyzed to understand the nature of the electronic transitions (e.g., π→π* or intramolecular charge transfer).

The following table illustrates the type of data that would be generated from such a computational study. The values are hypothetical and serve to demonstrate the expected trends.

SolventDielectric Constant (ε)Calculated λmax (nm)Oscillator Strength (f)
n-Hexane1.883200.45
Dichloromethane8.933350.48
Acetonitrile37.53450.52
Water80.13550.55

This table is for illustrative purposes only and does not represent experimental data for this compound.

The expected trend is a bathochromic shift (a shift to longer wavelengths) in λmax as the solvent polarity increases. This is indicative of an excited state that is more polar than the ground state, which is common for molecules with intramolecular charge transfer characteristics.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. tandfonline.com This method allows for the quantitative characterization of chemical bonds, including covalent, ionic, and hydrogen bonds, as well as weaker intermolecular interactions.

QTAIM analysis involves finding the critical points of the electron density, where the gradient of the density is zero. These critical points are classified by their rank and signature. Of particular interest are the bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms (the bond path). The properties of the electron density at the BCP, such as its magnitude (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the nature of the chemical bond.

For a molecule like this compound, QTAIM analysis can be used to:

Characterize the covalent bonds within the pyrazole and phenyl rings.

Investigate the nature of the C-N and C-C bonds connecting the phenyl and pyrazole moieties.

Analyze potential intramolecular hydrogen bonds involving the amine groups.

The table below provides a hypothetical summary of QTAIM parameters for selected bonds in this compound, illustrating the kind of data obtained from such an analysis.

Bondρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)Bond Type
C=C (pyrazole)0.310-0.850-0.450Covalent
C-N (pyrazole)0.290-0.780-0.400Covalent
C-N (amine)0.250-0.650-0.320Covalent
C-C (phenyl-pyrazole)0.270-0.700-0.350Covalent
N-H···N (hypothetical H-bond)0.025+0.090+0.001Hydrogen Bond

This table is for illustrative purposes only and does not represent experimental data for this compound.

In this illustrative table:

A high value of ρ(r) and a negative value of ∇²ρ(r) and H(r) are characteristic of shared interactions (covalent bonds).

For closed-shell interactions, such as hydrogen bonds or van der Waals interactions, ρ(r) is typically small, and ∇²ρ(r) is positive.

Studies on other pyrazole-containing compounds have successfully used QTAIM to analyze intra- and intermolecular interactions, confirming the utility of this method for understanding the bonding in this class of molecules. tandfonline.comresearchgate.net

Reactivity and Chemical Transformations of 1 Phenyl 1h Pyrazole 3,5 Diamine

Electrophilic and Nucleophilic Substitution Reactions

The pyrazole (B372694) ring is aromatic and generally undergoes electrophilic substitution. Due to the directing effect of the two ring nitrogen atoms, electrophilic attack typically occurs at the C4 position, which is the most electron-rich carbon. rrbdavc.org The presence of two strongly activating amino groups at the C3 and C5 positions further enhances the electron density at C4, making it highly susceptible to electrophilic attack. Formylation of 1-phenyl-1H-pyrazoles, for instance, can be achieved at the C4-position using methods like the Vilsmeier-Haack or the Duff reaction. researchgate.net

Conversely, nucleophilic substitution on the electron-rich pyrazole ring is challenging. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which is not the case for 1-phenyl-1H-pyrazole-3,5-diamine. researchgate.net The primary nucleophilic character of the molecule resides in the exocyclic amino groups, which readily react with electrophiles, often leading to condensation or cyclization rather than substitution on the ring itself. scirp.orgmdpi.com

Condensation and Cycloaddition Reactions

The most prominent feature of this compound's reactivity is its participation in condensation reactions, where its two amino groups act as nucleophiles. It readily reacts with compounds containing two electrophilic centers, such as 1,3-dicarbonyl compounds, to form fused heterocyclic systems. This reactivity is the cornerstone of its use in constructing more complex molecular architectures. nih.govmdpi.com

For example, the condensation of 3(5)-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a classical and widely used method for the regioselective synthesis of pyrazolo[1,5-a]pyrimidines. nih.goveurjchem.com The reaction initiates with the more nucleophilic exocyclic amino group attacking one of the carbonyls, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system.

While 1,3-dipolar cycloaddition is a fundamental strategy for the synthesis of the pyrazole ring itself, the participation of pre-formed this compound in subsequent cycloaddition reactions is less common. researchgate.netrsc.orgrsc.org Its utility is dominated by its function as a linear N-C-N building block in condensation-cyclization sequences.

Role as a Building Block in Complex Heterocyclic Systems

This compound is a privileged scaffold used extensively as a starting material for a diverse array of fused heterocyclic compounds with significant applications in medicinal chemistry and materials science. scirp.org

The diamine serves as a key precursor to various fused pyrazole systems through reactions with appropriate bifunctional reagents.

Pyrazolo[3,4-d]pyrimidines : These isomers of purine (B94841) are readily synthesized from 5-aminopyrazole derivatives. For instance, the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with urea (B33335) leads to the formation of 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione. nih.gov A one-flask method involves reacting 5-aminopyrazoles with N,N-substituted amides in the presence of PBr₃ to yield pyrazolo[3,4-d]pyrimidines. researchgate.net Another approach is the cyclocondensation of 5-amino-1-phenyl-1H-pyrazole derivatives with N-substituted isatins, which yields spiro[indole-pyrazolo[3,4-d]pyrimidine] systems. exlibrisgroup.com

Pyrazolo[1,5-a]pyrimidines : This class of compounds is typically formed through the reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds (like acetylacetone), β-ketoesters (like ethyl acetoacetate), or malonates. nih.govd-nb.info The reaction pathway involves the exocyclic amino group and the adjacent N1 ring atom, leading to a highly regioselective cyclization. nih.govmdpi.com

Imidazopyridines : The synthesis of fused imidazopyridine systems can be achieved from functionalized pyrazoles. A notable example involves the conversion of a 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide, which then reacts with 2,3-diaminopyridine (B105623) to form a 3H-imidazo[4,5-b]pyridine derivative. dntb.gov.ua This highlights how derivatives of the parent pyrazole can act as synthons for other complex heterocycles.

Pyridazines : Fused pyrazolo[3,4-d]pyridazines can be synthesized via the cyclization of pyrazole-3-carboxylic acid derivatives with hydrazine (B178648). researchgate.net This demonstrates an indirect but valuable synthetic route starting from a functionalized pyrazole core.

Pyrazines : The synthesis of pyrazolo-fused pyrazines from aminopyrazoles is less frequently documented compared to the synthesis of the corresponding pyrimidine (B1678525) or pyridazine (B1198779) systems.

The dual nucleophilicity of this compound allows it to react with a wide variety of multi-functional reagents, leading to a rich chemistry of heterocyclic synthesis. The choice of reagent and reaction conditions can be tailored to produce specific, often complex, fused ring systems.

The table below summarizes representative reactions showcasing the compound's role as a versatile building block.

Starting Material (Derivative)Multi-functional ReagentConditionsProductRef.
5-Amino-1-phenyl-1H-pyrazole-4-carboxamideN-Substituted IsatinsNaOMe, MeOH, refluxSpiro[indole-pyrazolo[3,4-d]pyrimidine]diones exlibrisgroup.com
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrileMalononitrile (B47326)Pyridine, refluxAminopyrazolo[3,4-b]pyridines ekb.eg
1-Phenyl-3-methyl-5-aminopyrazole1,3-DiketonesGlacial Acetic Acid1H-Pyrazolo[3,4-b]pyridines mdpi.com
5-AminopyrazolesN,N-Substituted AmidesPBr₃Pyrazolo[3,4-d]pyrimidines researchgate.net
1H-Pyrazole-3-carboxylic acid2,3-DiaminopyridineBase, Benzene3H-Imidazo[4,5-b]pyridine derivative dntb.gov.ua
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylatep-Phenylene diamineButanol, refluxPyrazolo[3,4-d]pyrimidin-4(5H)-one derivative nih.gov

Advanced Applications and Materials Science Contributions of 1 Phenyl 1h Pyrazole 3,5 Diamine Derivatives

Coordination Chemistry and Metal Complexation

The rich coordination chemistry of 1-phenyl-1H-pyrazole-3,5-diamine and its analogues stems from the presence of multiple nitrogen atoms within the pyrazole (B372694) ring and the amino substituents. These sites can act as Lewis bases, readily donating electron pairs to metal ions to form stable coordination complexes.

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes involving pyrazole-based ligands is a well-established area of research. nih.gov Various methods have been employed to synthesize complexes with a range of metal ions, including transition metals, main group metals, lanthanides, and actinides. acs.orgresearchgate.net Typically, these syntheses involve the reaction of a pyrazole derivative with a suitable metal salt in an appropriate solvent. researchgate.net For instance, complexes of Ba(II), Sr(II), and Zn(II) have been prepared by reacting the corresponding metal chlorides or sulfates with 1-phenyl-3-methyl-4-(p-nitrobenzoyl) pyrazolone-5. researchgate.net Similarly, copper(II) complexes have been synthesized by reacting naphthyl pyrazole ligands with copper(II) nitrate. nih.gov

Table 1: Examples of Synthesized Metal Complexes with Pyrazole-Based Ligands

LigandMetal Ion(s)Resulting Complex StructureReference
N-(1-phenyl-3-phenmethyl-4-phenylethylene-pyrazolone-5)-salicylidene hydrazideZn(II), Cd(II), Cu(II)Mononuclear, dinuclear, and hexanuclear complexes researchgate.net
1-phenyl-3-methyl-4-(salicylidene hydrazone)-phenylethylene-pyrazolone-5Zn(II)Phenoxy-bridged tetranuclear complex researchgate.net
1,3-diphenyl-4-(salicylidene hydrazone)-phenylethylene-pyrazolone-5Cu(II), Zn(II)Dinuclear copper(II) complex and tetra-μ-phenolatotetrazinc(II) centers researchgate.net
1-phenyl-3-methyl-4-(p-nitrobenzoyl) pyrazolone-5Ba(II), Sr(II), Zn(II)Dihydrated bischelates with a general formula MLn.2H2O researchgate.net
Naphthyl pyrazole ligandsCu(II)Square planar and octahedral geometries nih.gov

Ligand Binding Modes and Coordination Geometries

Pyrazole-based ligands, including derivatives of this compound, can exhibit a variety of binding modes. The specific mode of coordination depends on factors such as the substituents on the pyrazole ring, the nature of the metal ion, and the reaction conditions. The nitrogen atoms of the pyrazole ring are common coordination sites. nih.gov In some instances, other functional groups, such as carbonyl or enolic oxygens, can also participate in binding, leading to multidentate coordination. researchgate.net

The coordination of these ligands to metal centers results in a diverse range of geometries. For example, copper(II) complexes with naphthyl pyrazole ligands have been shown to adopt both square planar and octahedral geometries. nih.gov Zinc(II) complexes with certain pyrazolone (B3327878) derivatives have been found to form tetrahedral structures. researchgate.net The flexibility in coordination allows for the formation of not only simple mononuclear complexes but also more complex polynuclear structures, such as dinuclear, tetranuclear, and even hexanuclear species. researchgate.net

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, involves the design and synthesis of crystalline solids with desired properties. Derivatives of this compound are excellent candidates for building blocks in these fields due to their ability to form predictable and robust intermolecular interactions.

Design and Self-Assembly of Supramolecular Architectures

The design of supramolecular architectures relies on the principle of molecular self-assembly, where molecules spontaneously organize into well-defined structures. The specific functional groups on the this compound scaffold can be tailored to direct the self-assembly process. For example, the introduction of different substituents on a series of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes was used to study how small structural changes affect the resulting supramolecular environment. mdpi.comresearchgate.net These molecules can self-assemble through various non-covalent interactions to form higher-order structures, such as one-dimensional columns or two-dimensional layers. nih.govnih.gov The resulting architecture is influenced by the conformation of the individual molecules, which can adopt twisted or calyx-like forms. mdpi.com

Role in Hydrogen Bonding and Non-Covalent Interactions

Hydrogen bonding plays a pivotal role in the supramolecular chemistry of this compound derivatives. The amino groups and the pyrazole nitrogen atoms are excellent hydrogen bond donors and acceptors, respectively. These interactions are fundamental in directing the self-assembly of molecules in the solid state. For instance, in the crystal structure of N-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine, intermolecular N-H···N hydrogen bonds create a two-dimensional network. nih.gov Similarly, in a related chloro-derivative, molecules are linked by N—H⋯N hydrogen bonds to form dimers and tetramer-like units, which then stack into columns. nih.gov

Besides classical hydrogen bonds, other non-covalent interactions such as C—H⋯π interactions can also contribute to the stability of the supramolecular assembly, linking molecular columns into layers. nih.gov The interplay of these various interactions is crucial for the rational design of crystalline materials with specific topologies and properties.

Potential for Metal-Organic Framework (MOF) Precursors

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The tunable nature of this compound derivatives makes them promising candidates as organic linkers for the synthesis of novel MOFs. The multiple coordination sites on the pyrazole ring and its substituents can bind to metal centers, leading to the formation of extended, three-dimensional networks.

While the direct use of this compound as a MOF precursor is an area of ongoing research, related pyrazole-containing ligands have been successfully employed in the synthesis of MOFs. For example, immobilized Thermomyces lanuginosus lipase (B570770) (TLL) on a multivariate of MOF-5/IRMOF-3 has been used as a biocatalyst for the synthesis of 1,3,5-trisubstituted pyrazole derivatives. nih.gov This demonstrates the compatibility of the pyrazole core within MOF structures. The ability to functionalize the phenyl and pyrazole rings allows for the fine-tuning of the resulting MOF's pore size, shape, and chemical environment, which is critical for applications in gas storage, separation, and catalysis.

Advanced Material Development

Derivatives of this compound serve as versatile building blocks in the creation of advanced materials, leveraging their unique electronic and structural properties. Their applications span from vibrant dyes and sophisticated optical materials to the functionalization of nanomaterials for developing high-performance composites.

Applications in Dye Chemistry and Optical Materials

The pyrazole nucleus, particularly when substituted with amino and phenyl groups, is a key component in the synthesis of azo dyes. These dyes are valued for their bright colors and good fastness properties when applied to synthetic fibers like polyester (B1180765).

The synthesis of these dyes typically involves the diazotization of an amino-substituted pyrazole, such as a derivative of this compound, which is then coupled with various aromatic or heterocyclic compounds. For instance, novel azo dyes have been synthesized by coupling diazonium salts of aminobenzothiophenes with pyrazolone derivatives. researchgate.net The resulting dyes exhibit a range of colors from red to blue and possess high extinction coefficients, making them highly efficient colorants. researchgate.net

Research has explored the synthesis of various heterocyclic azo disperse dyes derived from components like 5-acetyl-2-amino-4-methylthiazole and N-alkyl derivatives of aniline (B41778). researchgate.net These efforts aim to create dyes with excellent sublimation fastness and good light-fastness, suitable for modern textile processing which may involve high temperatures. researchgate.net The electronic absorption spectra of these dyes are a key area of study, with computational methods like Density Functional Theory (DFT) being used to predict their tautomeric forms and spectral properties. researchgate.netnih.gov

The structural features of this compound derivatives contribute significantly to the properties of the resulting dyes. The phenyl group can influence the dye's affinity for hydrophobic fibers, while the diamine groups provide sites for diazotization and further chemical modification, allowing for a wide palette of colors and functionalities. Studies have shown that the color and fastness properties can be fine-tuned by altering the substituents on the pyrazole and the coupling component. researchgate.netresearchgate.net The resulting dyes are often characterized by their good dyebath exhaustion on fabrics like polyester and nylon. researchgate.net

Table 1: Examples of Pyrazole-Based Dyes and Their Properties

Dye Type Starting Materials Application Observed Properties Reference
Azo Disperse Dyes 5-acetyl-2-amino-4-methylthiazole, N-alkyl anilines Polyester and nylon fabrics Bright orange-red hues, good light and sublimation fastness researchgate.net
Heterocyclic Azo Dyes 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes, Pyrazolone derivatives Polyester fabric Red to blue shifted colors, high extinction coefficient researchgate.net
Pyrazole Azo Dyes Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, Active methylene (B1212753) derivatives Potential for light color paints Good accordance between experimental and predicted absorption maxima nih.govsemanticscholar.org

Grafting onto Nanomaterials (e.g., Carbon Nanotubes) for Functional Composite Materials

The functionalization of nanomaterials, such as multi-walled carbon nanotubes (MWCNTs), with pyrazole derivatives has emerged as a promising strategy for creating advanced composite materials with enhanced properties. nih.govnih.govrsc.org Grafting these organic molecules onto the surface of CNTs can improve their dispersion in various matrices and introduce new functionalities. rsc.orgmdpi.com

A notable example involves the covalent grafting of a this compound derivative, specifically 1-phenyl-4-(phenyldiazenyl)-1H-pyrazole-3,5-diamine, onto carboxylated MWCNTs. nih.gov The process begins with the modification of MWCNTs to introduce carboxylic acid groups (MWCNT-COOH) on their surface. These groups then serve as anchor points for the pyrazole derivative via the formation of diazonium salts. nih.govnih.gov

The successful grafting is confirmed through various characterization techniques:

Fourier Transform Infrared (FTIR) Spectroscopy: Confirms the presence of functional groups from the pyrazole moiety on the CNT surface. nih.govnih.gov

Thermogravimetric Analysis (TGA): Provides a quantitative measure of the grafting extent by showing weight loss at temperatures corresponding to the decomposition of the organic pyrazole derivative, which is typically between 120°C and 410°C. nih.gov

Transmission Electron Microscopy (TEM): Visualizes the layer of the grafted organic material on the surface of the nanotubes. nih.govyoutube.com

These functionalized nanotubes exhibit significantly different properties compared to their pristine counterparts. For instance, the surface charge, as measured by the zeta potential, changes upon grafting. While carboxylated CNTs have a highly negative zeta potential (around -60.3 mV), the grafted CNTs show values ranging from -25.5 mV to -39.8 mV, and in some cases, can even become positive. nih.gov This modification enhances the material's interaction with other substances and its applicability in various fields, including the development of materials with antimicrobial properties. nih.govnih.gov

Table 2: Characterization of Pyrazole-Grafted Carbon Nanotubes

Material Characterization Technique Key Finding Reference
MWCNTs-grafted-pyrazole Thermogravimetric Analysis (TGA) Significant weight loss between 120–410 °C, indicating decomposition of the grafted pyrazole. nih.gov
MWCNTs-grafted-pyrazole Zeta Potential Change from -60.3 mV (for CNT-COOH) to values between -39.8 mV and +29.5 mV, indicating successful surface modification. nih.gov
MWCNTs-grafted-pyrazole FTIR, TEM, EDS, XRD Successful attachment of pyrazole moieties onto the carboxylated MWCNT surface. nih.govnih.gov

Chemical Inhibition Studies (Focus on the chemical mechanism/interaction)

Derivatives of this compound are subjects of intense research in the field of chemical inhibition, where they demonstrate potential in modulating the activity of biological enzymes and preventing material degradation through corrosion.

Mechanistic Studies of Molecular Inhibition (e.g., enzyme inhibition at a molecular level)

The pyrazole scaffold is a prominent feature in many compounds designed as enzyme inhibitors. tsijournals.comresearchgate.net The specific derivatives of this compound have been investigated for their potential to interact with and inhibit various enzymes.

Molecular docking studies have been employed to understand the interaction between these pyrazole derivatives and enzyme active sites. nih.govtsijournals.com For example, the antimicrobial activity of pyrazole derivatives grafted onto carbon nanotubes was further investigated by studying their interaction with Farnesyl pyrophosphate synthase (FPPS), a key enzyme in the biosynthesis of isoprenoids in microorganisms. nih.gov These computational studies help to elucidate the binding modes and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory effect.

Other related pyrazole derivatives have been studied as potent inhibitors for different enzymes:

15-Lipoxygenase (15-LOX): Certain 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives have shown potential as inhibitors of 15-LOX, an enzyme implicated in inflammatory processes. nih.gov The antioxidant activity of these pyrazoles, attributed to the NH proton, is also a significant factor in their mechanism of action. nih.gov

Monoamine Oxidase (MAO): A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized and found to be selective inhibitors of MAO-A, an enzyme involved in the metabolism of neurotransmitters. researchgate.netstorkapp.me

Glucosamine-6-Phosphate Synthase (GlcN-6-P): Novel 1,3,5-trisubstituted-1H-pyrazole derivatives have been evaluated for their antimicrobial activity, with docking studies suggesting they bind within the active pocket of the GlcN-6-P enzyme, a crucial target in antimicrobial chemotherapy. tsijournals.com

The mechanism of inhibition often involves the pyrazole ring acting as a scaffold to correctly position various functional groups that can interact with specific amino acid residues in the enzyme's active site. The phenyl group and other substituents play a crucial role in determining the selectivity and potency of the inhibition.

Table 3: Enzyme Inhibition by Pyrazole Derivatives

Pyrazole Derivative Class Target Enzyme Potential Therapeutic Area Key Mechanistic Insight Reference
Pyrazole-grafted CNTs Farnesyl pyrophosphate synthase (FPPS) Antimicrobial Molecular docking reveals interactions with the active site. nih.gov
3-(2-Naphthyl)-1-phenyl-1H-pyrazoles 15-Lipoxygenase (15-LOX) Anti-inflammatory Inhibition of oxidative modification processes. nih.gov
1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles Monoamine Oxidase A (MAO-A) Neurological disorders Reversible and selective inhibition. researchgate.netstorkapp.me
1,3,5-Trisubstituted-1H-pyrazoles Glucosamine-6-Phosphate Synthase (GlcN-6-P) Antimicrobial Binding affinity within the enzyme's binding site. tsijournals.com

Corrosion Inhibition Studies

Pyrazole derivatives have demonstrated significant potential as corrosion inhibitors for metals, particularly steel in acidic environments. nih.govsemanticscholar.org Their effectiveness is largely attributed to their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the medium.

The mechanism of corrosion inhibition by pyrazole compounds, including those related to this compound, involves the following key aspects:

Adsorption: The heterocyclic pyrazole ring, along with its nitrogen atoms and π-electrons, facilitates strong adsorption onto the metal surface. nih.gov The presence of other functional groups and aromatic rings, like the phenyl group, further enhances this adsorption.

Protective Film Formation: The adsorbed molecules form a film that isolates the metal from the corrosive environment. This film can act as a physical barrier and/or an electrochemical one, retarding both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. semanticscholar.org

Type of Inhibition: Potentiodynamic polarization studies often reveal that these compounds act as mixed-type inhibitors, meaning they affect both the anodic and cathodic processes of corrosion. semanticscholar.orgresearchgate.net

The efficiency of inhibition is dependent on the concentration of the inhibitor, with higher concentrations generally leading to better protection. nih.govresearchgate.net For example, a novel pyrazole derivative, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate, showed an inhibition efficiency of 90% at a concentration of 10⁻³ M for C38 steel in 1 M HCl. nih.gov The adsorption of these inhibitors on the steel surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. semanticscholar.org

Quantum chemical calculations and molecular dynamics simulations are also used to understand the inhibitor-metal interaction at a molecular level. These studies can predict the active adsorption sites on the molecule, which for pyrazole derivatives are often the nitrogen and oxygen atoms and the phenyl ring. researchgate.net

Future Research Directions and Perspectives for 1 Phenyl 1h Pyrazole 3,5 Diamine

Emerging Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives is a well-established field, yet the pursuit of more efficient, sustainable, and scalable methods remains a key research focus. For 1-phenyl-1H-pyrazole-3,5-diamine and its analogues, future research is expected to concentrate on methodologies that offer improved yields, reduced environmental impact, and greater synthetic versatility.

One promising avenue is the refinement of one-pot, multi-component reactions. These reactions, which allow for the construction of complex molecules from simple precursors in a single step, offer significant advantages in terms of efficiency and resource utilization. For instance, a simple two-step synthetic procedure has been reported for assembling the 4-arylazo-3,5-diamino-1H-pyrazole system, which involves a diazotization reaction followed by a cyclization reaction with hydrazine (B178648). nih.gov Further research could adapt these principles to the direct synthesis of this compound, potentially through novel catalyst systems or reaction media.

The adoption of green chemistry principles is another critical direction. This includes the use of environmentally benign solvents, such as polyethylene (B3416737) glycol (PEG-400), which has been successfully employed as a recyclable medium for the synthesis of (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives. chemmethod.com Exploring water as a reaction medium, as demonstrated in the synthesis of other pyrazole derivatives, also represents a significant step towards sustainable chemical production. researchgate.net

Furthermore, the transition from batch processing to continuous flow chemistry presents a major opportunity for the synthesis of pyrazole compounds. Flow chemistry can offer enhanced safety, particularly when dealing with hazardous intermediates like diazonium salts, as demonstrated in the scaled-up synthesis of the 3,5-diamino-1H-pyrazole, Disperazol. mdpi.com This approach allows for precise control over reaction parameters, leading to higher purity and yields, and is particularly suited for large-scale industrial production. mdpi.com

Synthetic ApproachKey FeaturesPotential Advantages for Pyrazole Synthesis
Multi-component Reactions Multiple bonds formed in a single operation from three or more reactants.Increased efficiency, reduced waste, atom economy.
Green Solvents (e.g., PEG-400, Water) Use of non-toxic, renewable, and recyclable reaction media. chemmethod.comReduced environmental impact, improved safety. chemmethod.com
Flow Chemistry Reactions are run in a continuously flowing stream rather than in a flask. mdpi.comEnhanced safety, better process control, scalability. mdpi.com
Catalyst-Free Protocols Reactions proceed without the need for a catalyst. researchgate.netCost reduction, simplified purification, avoidance of metal contamination. researchgate.net

Advanced Computational Approaches

Computational chemistry has become an indispensable tool for predicting molecular properties, elucidating reaction mechanisms, and guiding the design of new compounds. For this compound, advanced computational methods are set to accelerate research and development significantly.

Density Functional Theory (DFT) and Hartree-Fock (HF) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the compound. researchgate.net Such studies provide fundamental insights into its reactivity and can predict its behavior in various chemical environments. For example, computational analysis can help understand the tautomeric equilibria inherent in pyrazole systems and how substituents on the phenyl ring influence the electronic distribution within the molecule. nih.gov

Molecular docking is a powerful technique for exploring the potential biological applications of this compound. By simulating the interaction of the molecule with the active sites of biological targets like enzymes or receptors, researchers can predict its potential as a therapeutic agent. chemmethod.comtsijournals.com Docking studies have been successfully used to identify pyrazole derivatives with potent antitubercular and antimicrobial activities, providing a rationale for their observed biological effects and guiding the synthesis of more potent analogues. chemmethod.comtsijournals.com

Furthermore, computational methods are crucial for predicting the properties of materials derived from this compound. Calculations of non-linear optical (NLO) properties, for instance, can identify its potential for use in advanced optical devices. researchgate.net Molecular dynamics simulations can also be used to predict the bulk properties of polymers incorporating this pyrazole unit, aiding in the design of new high-performance materials.

Computational MethodApplication in Pyrazole ResearchResearch Output
Density Functional Theory (DFT) Elucidation of electronic structure, geometry, and spectroscopic properties. researchgate.netPrediction of reactivity, stability, and spectral data. researchgate.net
Molecular Docking Simulation of ligand-protein interactions. chemmethod.comtsijournals.comIdentification of potential biological targets and prediction of binding affinity. chemmethod.com
Quantitative Structure-Activity Relationship (QSAR) Correlation of chemical structure with biological activity or physical properties.Development of predictive models to guide the design of new active compounds.
Molecular Dynamics (MD) Simulation Simulation of the physical movements of atoms and molecules.Understanding the conformational dynamics and bulk properties of pyrazole-based materials.

Exploration of Novel Chemical Transformations

The this compound scaffold, with its multiple reactive sites—the pyrazole ring, the phenyl ring, and the two amino groups—offers a rich platform for exploring novel chemical transformations. Future research will likely focus on developing selective functionalization reactions to create a diverse library of derivatives with unique properties.

Selective C-H functionalization of the pyrazole or phenyl ring is a highly sought-after transformation that allows for the direct introduction of new substituents without the need for pre-functionalized starting materials. This can lead to more efficient and atom-economical synthetic routes. The development of new catalytic systems, perhaps using transition metals, will be key to achieving high regioselectivity in these reactions.

The amino groups at the 3 and 5 positions are prime targets for derivatization. Reactions such as acylation, alkylation, and arylation can be used to modify the electronic and steric properties of the molecule significantly. nih.gov For example, acetylation of the amino groups has been explored in related diaminopyrazoles. nih.gov Future work could explore the synthesis of novel amides, sulfonamides, or ureas, which are common functional groups in biologically active compounds. nih.gov

The pyrazole ring itself can participate in various chemical transformations. Formylation at the C4 position, for instance, is a key step in synthesizing more complex pyrazole-based structures. researchgate.net While traditionally achieved under harsh Vilsmeier-Haack conditions, milder and safer alternatives like the Duff reaction are being explored for 1-phenyl-pyrazoles and represent a viable future direction. researchgate.net Additionally, the potential for cycloaddition reactions or ring-opening and rearrangement reactions, similar to the denitrogenative transformation of related triazoles into imidazoles, could lead to entirely new heterocyclic systems. mdpi.com

Development of High-Performance Materials

The unique structural and electronic properties of this compound make it an attractive building block for the development of high-performance materials. Its rigid heterocyclic core, combined with the reactive amino groups, provides opportunities for creating novel polymers, dyes, and coordination complexes.

The two amino groups allow this compound to act as a monomer in polymerization reactions. It can be used to synthesize polyamides, polyimides, or other condensation polymers. These materials could possess desirable properties such as high thermal stability, chemical resistance, and specific electronic or optical characteristics, stemming from the incorporation of the pyrazole ring into the polymer backbone.

The pyrazole nucleus is a known chromophore, and derivatives of 1-phenyl-pyrazole are used in the dye industry. researchgate.net By strategically modifying the substituents on the this compound core, it is possible to tune its absorption and emission properties to create novel dyes and pigments for applications in textiles, printing, and optical data storage.

In the field of coordination chemistry, the diamine can act as a bidentate or bridging ligand for metal ions. The resulting metal complexes could have interesting catalytic, magnetic, or photoluminescent properties. Pyrazole-based ligands are known to form stable complexes that can act as catalysts in various organic transformations, including polymerization. mdpi.com The exploration of the coordination chemistry of this compound could lead to new catalysts or functional materials with applications in electronics and sensing.

Cross-Disciplinary Integration in Chemical Research

The future of research on this compound will be heavily influenced by its integration into cross-disciplinary fields, particularly medicinal chemistry, agrochemistry, and materials science. The inherent versatility of the pyrazole scaffold has already been demonstrated in a wide range of applications, and this trend is expected to continue.

In medicinal chemistry, pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects. nih.govnih.gov Specifically, 3,5-diamino-1H-pyrazole derivatives have been identified as promising agents for combating biofilm infections by pathogens like Pseudomonas aeruginosa. nih.govmdpi.com Future research will involve synthesizing libraries of this compound derivatives and screening them against a wide array of biological targets to discover new therapeutic leads.

In agrochemistry, pyrazoles are a cornerstone of modern crop protection, with commercial products used as insecticides, herbicides, and fungicides. nih.gov The malonamide (B141969) group, often linked to pyrazole rings, is a key feature in modern acaricides. nih.gov By applying the principles of rational drug design, researchers can modify the this compound structure to develop new, effective, and environmentally safer agrochemicals.

The intersection of pyrazole chemistry with materials science, as discussed previously, highlights another area of cross-disciplinary synergy. The development of pyrazole-based polymers, dyes, and catalysts requires a collaborative effort between synthetic chemists, materials scientists, and engineers to design, synthesize, and characterize materials with specific, high-performance properties. researchgate.netmdpi.com This integrated approach will be essential for translating fundamental chemical knowledge into practical, real-world applications.

Q & A

Q. What are the standard synthetic routes for 1-phenyl-1H-pyrazole-3,5-diamine and its derivatives?

Methodological Answer: The compound and its derivatives are typically synthesized via nucleophilic substitution and cyclization reactions. For example, 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole can be prepared by treating 3,5-dibromo-4-nitro-1H-pyrazole with methyl iodide (MeI) and sodium hydride (NaH) in dimethylformamide (DMF) under reflux . Azo derivatives (e.g., 4-[(4-nitrophenyl)diazenyl]-1-phenyl-1H-pyrazole-3,5-diamine) are synthesized by coupling diazonium salts with pyrazole precursors, followed by reduction and purification via recrystallization . Key characterization techniques include IR spectroscopy (to confirm N-H, C=C, and NO₂ stretches) and elemental analysis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3420 cm⁻¹, C=C aromatic stretches at ~1600–1620 cm⁻¹) .
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve the aromatic proton environment and confirm substitution patterns .
  • Elemental Analysis : Validates purity by comparing experimental and calculated C, H, and N percentages (e.g., C: 55.72%, H: 4.05%, N: 30.33% for azo derivatives) .
  • UV-Vis Spectroscopy : Used for studying electronic transitions in conjugated systems, such as azo-linked derivatives .

Q. What are common derivatization strategies to enhance the compound’s physicochemical properties?

Methodological Answer:

  • Azo Coupling : Introduces diazenyl groups (e.g., 4-[(4-methoxyphenyl)diazenyl] derivatives) to modify electronic properties and solubility .
  • Schiff Base Formation : Reacts the amino groups with aldehydes (e.g., p-hydroxy benzaldehyde) to form imine linkages, enhancing bioactivity .
  • Salt Formation : Sulfate salts (e.g., 1-(2-hydroxyethyl)-1H-pyrazole-4,5-diamine sulfate) improve stability and crystallinity .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the efficiency of pyrazole derivative preparation?

Methodological Answer: Microwave irradiation significantly reduces reaction times and improves yields. For example, 1-aroyl-3,5-dimethyl-1H-pyrazoles are synthesized in 15–30 minutes under microwave conditions (compared to hours conventionally), with yields >85%. This method enhances regioselectivity and minimizes side reactions, particularly for anti-HCV and anticancer derivatives . Optimization involves tuning power (100–300 W), solvent (DMF or ethanol), and stoichiometry.

Q. What computational approaches are used to predict the electronic and structural properties of pyrazole derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates optimized geometries, HOMO-LUMO gaps, and electrostatic potential maps to predict reactivity. For example, DFT studies on azo-linked derivatives reveal charge transfer interactions critical for antimicrobial activity .
  • Molecular Docking : Screens derivatives against target proteins (e.g., HCV NS5B polymerase) to prioritize synthesis . Software like AutoDock Vina is used with force fields (e.g., AMBER) to assess binding affinities.

Q. How can researchers resolve contradictions in crystallographic or spectroscopic data during structural elucidation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves ambiguities in NMR/IR data. Use SHELX programs for refinement; for twinned crystals, employ TWINABS to handle intensity integration .
  • Cross-Validation : Compare experimental IR/NMR with DFT-simulated spectra. Discrepancies in N-H stretches may indicate tautomerism or protonation state changes .
  • Elemental Analysis : Reconcile deviations (>0.3% for C/H/N) by repurifying via column chromatography or recrystallization .

Q. What strategies are employed to design bioactive derivatives for specific therapeutic targets?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance antimicrobial activity or methoxy groups (-OCH₃) for anti-inflammatory effects .
  • Biological Assays : Screen derivatives against in vitro models (e.g., MTT assays for anticancer activity) . For antitubercular activity, use Mycobacterium tuberculosis H37Rv strains and compare MIC values.

Q. How are crystallographic challenges addressed for pyrazole-based compounds with low symmetry or twinning?

Methodological Answer:

  • High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals.
  • Twinning Mitigation : For twins, apply SHELXL’s TWIN/BASF commands and refine fractional contributions .
  • Hydrogen Bond Analysis : Map interactions (e.g., N-H⋯O) using Mercury software to validate packing models .

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